molecular formula C₁₆H₂₈N₂O₂ B1663197 Tromantadine CAS No. 53783-83-8

Tromantadine

Cat. No. B1663197
CAS RN: 53783-83-8
M. Wt: 280.41 g/mol
InChI Key: UXQDWARBDDDTKG-UHFFFAOYSA-N
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Description

Tromantadine is an antiviral medicine used to treat herpes simplex virus. It is available in a topical gel under trade names Viru-Merz and Viru-Merz Serol . Its performance is similar to aciclovir . Like rimantadine, amantadine, and adapromine, tromantadine is a derivative of adamantane .


Synthesis Analysis

N-Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media. This method is useful for the preparation of the antiviral drug tromantadine . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles .


Molecular Structure Analysis

The molecular formula of Tromantadine is C16H28N2O2 . The molar mass is 280.412 g·mol−1 . The InChIKey is UXQDWARBDDDTKG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Amides can be adamantylated by fusing the starting reagents . Alcohols or halogen derivatives of the adamantane series are used as alkylating agents . Nitroxy derivatives of adamantane can also be used as alkylating agents in the synthesis of the corresponding amides .


Physical And Chemical Properties Analysis

The average mass of Tromantadine is 280.406 Da and the monoisotopic mass is 280.215088 Da . The density is 1.1±0.1 g/cm3 . The boiling point is 434.5±28.0 °C at 760 mmHg .

Scientific Research Applications

Antiviral Applications

Tromantadine hydrochloride, a synthetic antiviral agent, has been primarily utilized for treating symptoms of the herpes simplex virus (HSV). It belongs to a class of drugs known as tricyclic antiviral (TAV) drugs and has demonstrated effectiveness against HSV types 1 and 2. Tromantadine achieves its anti-herpetic activity by inhibiting HSV replication. However, its use has been somewhat limited due to the development of allergic reactions in some patients (Maatouk, 2016).

Analytical Methodologies in Drug Research

In the field of drug research, especially for tricyclic antiviral drugs like Tromantadine, effective analytical methodologies are critical for evaluating pharmacokinetics, stability, and other key parameters in both pre-clinical and clinical studies. These methodologies are essential for conforming to regulatory requirements in the drug development process, highlighting the role of Tromantadine in this aspect of pharmaceutical research (Suckow, 2001).

Synthesis and Structural Analysis

Tromantadine hydrochloride and its analogs have been synthesized and analyzed to confirm their chemical structures through various techniques such as element analysis, 1HNMR, ESI-MS, and EI. This synthesis process, involving steps of acylation, chlorination, substitution, and hydrochlorination, is crucial for understanding the drug's molecular structure and potential modifications for enhanced efficacy (Ling-ling, 2005).

Broader Context in Adamantane Derivatives

Tromantadine is part of the adamantane family of compounds, which have been widely used in various therapeutic applications, including antivirals, antidiabetics, and treatments against Alzheimer's and Parkinson's disease. This context places Tromantadine within a broader spectrum of clinically important drugs, emphasizing its relevance in different therapeutic indications (Spilovska et al., 2016).

Role in Translational Research

Tromantadine's development and application in clinical settings illustrate the concept of translational research, where scientific discoveries are transformed into practical applications for patient care. Its journey from laboratory synthesis to clinical use exemplifies the translational pathway, contributing to the broader understanding of how research translates into tangible health benefits (van der Laan & Boenink, 2012).

properties

IUPAC Name

N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-18(2)3-4-20-11-15(19)17-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,3-11H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQDWARBDDDTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCC(=O)NC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41544-24-5 (mono-hydrochloride)
Record name Tromantadine [INN:DCF]
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DSSTOX Substance ID

DTXSID00202062
Record name Tromantadine [INN:DCF]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tromantadine

CAS RN

53783-83-8
Record name Tromantadine
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Record name Tromantadine [INN:DCF]
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Record name Tromantadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13288
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Record name Tromantadine [INN:DCF]
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Record name Tromantadine
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Record name TROMANTADINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
540
Citations
KS Rosenthal, MS Sokol, RL Ingram… - Antimicrobial agents …, 1982 - Am Soc Microbiol
… of tromantadine reduced herpes simplex virus-induced cytopathic effect. Treatment with 100 to 500 pg of tromantadine … The antiherpetic activity of tromantadine was dependent upon the …
Number of citations: 104 journals.asm.org
Y Phonphok, KS Rosenthal - FEBS letters, 1991 - Elsevier
… -HSV activities but is less potent than tromantadine (unpublished data), Amantadine and other … Many lipophilic amines, including amantadine and its derivative, tromantadine, can also …
Number of citations: 101 www.sciencedirect.com
DE Ickes, TM Venetta, Y Phonphok, KS Rosenthal - Antiviral research, 1990 - Elsevier
… In this report we show that addition of tromantadine at 1 h post infection, after the initial tromantadine … Tromantadine does not block the synthesis or cell surface expression of the viral …
Number of citations: 28 www.sciencedirect.com
KE Ostheimer, T Busch, R Görtelmeyer… - Arzneimittel …, 1989 - europepmc.org
The present study represents the first randomized, double-blind trial comparing the clinical efficacy of tromantadine (Viru-Merz) vs aciclovir. Both medication groups contained 60 …
Number of citations: 16 europepmc.org
JJ Cheetham, RM Epand - Bioscience Reports, 1987 - portlandpress.com
… Tromantadine raises the bilayer to hexagonal phase … Tromantadine acts similar to cyclosporin A, previously … group sizes would allow tromantadine to prevent membrane fusion more …
Number of citations: 13 portlandpress.com
I Jáuregui, I Urrutia, PM Gamboa… - JOURNAL OF …, 1997 - researchgate.net
… a tromantadine ointment, with strong positive patch testing to this substance. By this paper we want to call attention on the fact that tromantadine is still … to tromantadine are likely to occur. …
Number of citations: 7 www.researchgate.net
C Köppel, J Tenczer, E Rütten… - Biomedical mass …, 1985 - Wiley Online Library
… The metabolism of the antiviral drug tromantadine (1‐adamantyl‐2‐(2‐dimethylaminoethoxy)acetamide) was studied after an oral dose of 120 mg tromantadine hydrochloride using …
Number of citations: 7 onlinelibrary.wiley.com
L Hellgren, LS Hermann - Dermatology, 1983 - karger.com
In a randomised, double-blind trial on 20 patients with herpes simplex, tromantadine hydrochloride (TH) ointment had a significant therapeutic effect. No side effects were observed. 12 …
Number of citations: 11 karger.com
W Diezel, G Michel, R Görtelmeyer… - Arzneimittel …, 1993 - europepmc.org
In a double-blind study, 198 patients experiencing recurrent herpes orofacialis were randomly assigned to treatment with either tromantadine hydrochloride (ViruMerz Serol, CAS 53783-…
Number of citations: 11 europepmc.org
CS Petersen, K Weismann, C Avnstorp… - Danish Medical …, 1993 - europepmc.org
A randomised double-blind placebo controlled trial was performed to assess the efficacy and safety of tromantadine ointment 1% in male patients with genital herpes. 45 patients with …
Number of citations: 7 europepmc.org

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